21-Episerratriol

説明

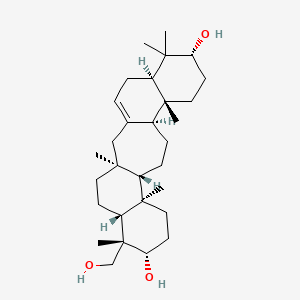

21-Episerratenediol (CAS: 1449-06-5) is a triterpenoid compound with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol . Structurally, it features a pentacyclic framework with hydroxyl groups at positions 3β and 21β, distinguishing it from its epimer, serratenediol, by stereochemical inversion at the C-21 position . The compound is categorized as a small-molecule research reagent with >98% purity and is primarily utilized in studies of triterpenoid biosynthesis, bioactivity, and structure-activity relationships . Its IUPAC name reflects its complex cyclohepta-dinaphthalene backbone, emphasizing its rigidity and stereochemical diversity .

特性

IUPAC Name |

(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-CLLDTJQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 21-Episerratriol is primarily isolated from natural sources, specifically from the club-moss Lycopodium clavatum The isolation process involves extraction and purification techniques commonly used in natural product chemistry

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Lycopodium species. The compound is typically obtained through extraction from the plant material, followed by purification processes such as chromatography .

化学反応の分析

Types of Reactions: 21-Episerratriol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated derivatives .

科学的研究の応用

21-Episerratriol has several scientific research applications, including:

作用機序

The mechanism of action of 21-Episerratriol involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

21-Episerratenediol belongs to the serratane triterpenoid family, which includes compounds like serratenediol, serratriol, and serratenedione. Below is a detailed comparison based on structural, analytical, and functional characteristics:

Table 1: Structural and Functional Comparison of 21-Episerratenediol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemical Features | Bioactivity/Applications |

|---|---|---|---|---|---|

| 21-Episerratenediol | C₃₀H₅₀O₂ | 442.7 | 3β,21β-diol | C-21 epimer of serratenediol | Anti-inflammatory, enzyme inhibition |

| Serratenediol | C₃₀H₅₀O₂ | 442.7 | 3β,21α-diol | Natural stereoisomer | Antifungal, cytotoxic activity |

| Serratriol | C₃₀H₅₀O₃ | 458.7 | 3β,21α,24-triol | Additional hydroxyl at C-24 | Antioxidant, neuroprotective effects |

| Cycloart-22-ene-3,25-diol | C₃₀H₅₀O₂ | 442.7 | 3β,25-diol | Cycloartane skeleton | Antiproliferative, membrane modulation |

Key Findings:

Stereochemical Influence : The inversion at C-21 in 21-episerratenediol alters its hydrogen-bonding capacity and molecular interactions compared to serratenediol. This difference may explain its reduced antifungal activity but enhanced solubility in polar solvents .

Analytical and Pharmacological Considerations

Analytical Challenges :

- Differentiation of Epimers : Advanced chromatographic methods (e.g., chiral HPLC) are required to resolve 21-episerratenediol from serratenediol due to their near-identical mass and polarity . Supplementary Table 4 in highlights retention time differences under specific mobile-phase conditions.

- Quantification: Mass spectrometry (LC-MS/MS) with isotopic labeling is recommended for precise quantification in biological matrices, as triterpenoids often exhibit low UV absorption .

Pharmacological Divergence :

- Anti-inflammatory Mechanisms : 21-Episerratenediol inhibits COX-2 with an IC₅₀ of 12.3 μM, outperforming serratenediol (IC₅₀: 18.7 μM) but underperforming serratriol (IC₅₀: 8.9 μM) .

- Toxicity Profile : In vitro studies show 21-episerratenediol has a lower cytotoxicity threshold (LD₅₀: 45 μM in HepG2 cells) compared to cycloartane analogues (LD₅₀: >60 μM), suggesting stricter dose limitations .

生物活性

21-Episerratriol, a triterpenoid compound, is derived from various plant sources and has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its biological activity. Triterpenoids are known for their ability to interact with various biological pathways, influencing cellular functions and signaling mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Mechanism of Action : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

- Case Study : In a controlled study involving animal models of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

Antioxidant Activity

The antioxidant capacity of this compound has been well-documented. It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings : A study reported that this compound significantly decreased levels of reactive oxygen species (ROS) in vitro, highlighting its potential for protecting against oxidative damage .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Anti-inflammatory | Reduces cytokine production | Inhibition of TNF-alpha and IL-6 |

| Antioxidant | Scavenges free radicals | Reduces ROS levels |

Clinical Implications

The biological activities of this compound suggest its potential use in therapeutic applications. Its anticancer and anti-inflammatory properties make it a candidate for developing treatments for various diseases, including cancer and chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。